

7-Bromo-5-nitroindoline: A Technical Overview of its Physicochemical Characteristics

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Compound of Interest

Compound Name: **7-Bromo-5-nitroindoline**

Cat. No.: **B1267417**

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Introduction

7-Bromo-5-nitroindoline is a substituted indoline molecule that holds potential as a building block in medicinal chemistry and materials science. Its rigid bicyclic structure, combined with the electronic properties imparted by the bromo and nitro functional groups, makes it an intriguing scaffold for the development of novel compounds. This technical guide provides a comprehensive overview of the known physicochemical characteristics of **7-Bromo-5-nitroindoline**, offering a valuable resource for researchers engaged in its synthesis, characterization, and application. While experimental data on its biological activity remains limited in publicly accessible literature, this document lays the foundational chemical knowledge required for its further investigation.

Physicochemical Properties

A summary of the key physicochemical properties of **7-Bromo-5-nitroindoline** is presented in the tables below. These parameters are crucial for understanding the compound's behavior in various chemical and biological systems, including its solubility, permeability, and potential for intermolecular interactions.

Table 1: General and Physical Properties

Property	Value	Source
IUPAC Name	5-bromo-7-nitro-2,3-dihydro-1H-indole	Thermo Fisher Scientific
CAS Number	80166-90-1	Thermo Fisher Scientific
Molecular Formula	C ₈ H ₇ BrN ₂ O ₂	[1]
Molecular Weight	243.06 g/mol	[1]
Appearance	Orange to dark brown to brown crystals, powder, or crystalline powder	Thermo Fisher Scientific
Melting Point	133-136 °C	[1]
Boiling Point	344.2 ± 42.0 °C (Predicted)	[1]
Density	1.704 ± 0.06 g/cm ³ (Predicted)	[1]

Table 2: Solubility and Partitioning Characteristics

Property	Value	Notes
Solubility in Water	Insoluble	[1]
pKa	-1.87 ± 0.20 (Predicted)	This predicted value suggests the compound is a very weak base.
LogP	Not experimentally determined. Predicted values for similar structures suggest a moderate lipophilicity.	The octanol-water partition coefficient (LogP) is a key indicator of a compound's lipophilicity and can be estimated using computational software.

Synthesis and Experimental Protocols

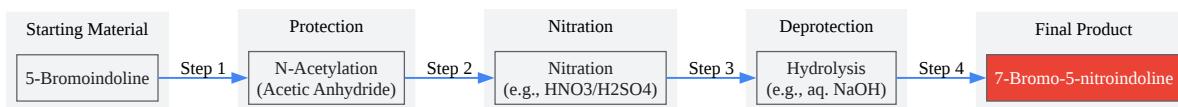
A specific, detailed experimental protocol for the synthesis of **7-Bromo-5-nitroindoline** is not readily available in the current literature. However, a general and robust indirect method for the

synthesis of 7-nitroindoles from indole, proceeding through an indoline intermediate, has been described and can be adapted for the synthesis of the title compound.[2] This approach circumvents the challenges of direct nitration of the indole ring, which often leads to a mixture of products.[2]

The proposed synthetic workflow would involve the protection of the indoline nitrogen, followed by a regioselective nitration and subsequent deprotection. To obtain the 7-bromo-5-nitro derivative, one could start with a commercially available brominated indole or indoline precursor.

Proposed Synthetic Workflow

The following diagram illustrates a logical workflow for the synthesis of **7-Bromo-5-nitroindoline** based on established methods for analogous compounds.



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A proposed synthetic workflow for **7-Bromo-5-nitroindoline**.

Biological Activity and Signaling Pathways

As of the date of this publication, there is no publicly available information regarding the biological activity or the involvement of **7-Bromo-5-nitroindoline** in any specific signaling pathways. While derivatives of nitroindoles have been investigated for various biological activities, including as photo-releasable "caged" compounds and for their interactions with biological targets, the specific pharmacological profile of the **7-Bromo-5-nitroindoline** core remains to be elucidated.[3]

The structural alerts present in the molecule, namely the nitroaromatic group, suggest that it could be explored for activities where electron-withdrawing properties are important. Further

screening in relevant biological assays would be necessary to determine its potential therapeutic applications.

Conclusion

7-Bromo-5-nitroindoline is a chemical entity with well-defined physicochemical properties but an unexplored biological profile. This guide provides a consolidated source of its known characteristics and a proposed synthetic strategy to facilitate its access for further research. The lack of biological data highlights a significant opportunity for investigation into the potential pharmacological effects of this compound, which could pave the way for its application in drug discovery and development. Researchers are encouraged to use the information provided herein as a starting point for their investigations into this promising molecule.

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